molecular formula C9H14N2O4 B8538201 3-Ethoxy-1-isopropyl-4-nitro-1,5-dihydro-pyrrol-2-one CAS No. 88767-03-7

3-Ethoxy-1-isopropyl-4-nitro-1,5-dihydro-pyrrol-2-one

Cat. No.: B8538201
CAS No.: 88767-03-7
M. Wt: 214.22 g/mol
InChI Key: ZCINFQNVNLHJOV-UHFFFAOYSA-N
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Description

3-Ethoxy-1-isopropyl-4-nitro-1,5-dihydro-pyrrol-2-one is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Properties

88767-03-7

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

4-ethoxy-3-nitro-1-propan-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C9H14N2O4/c1-4-15-8-7(11(13)14)5-10(6(2)3)9(8)12/h6H,4-5H2,1-3H3

InChI Key

ZCINFQNVNLHJOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(CN(C1=O)C(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Ethoxy-1-isopropyl-2-oxo-3-pyrroline-4-carboxylic acid (5b, 8 g, 0.0376 mol) in powdered form was added in small portions through a seive to a stirred mixture of 70 mL of concentrated sulfuric acid and 4.7 mL of white fuming nitric acid (90%) that had been cooled to -5° C. prior to the start of the addition of 5b. The rate of addition of 5b was controlled so as to keep the temperature of the reaction mixture from rising above -3° C. and to minimize accumulation of undissolved lumps of starting material in the mixture. Stirring was continued for 3 h at -3° C. Effervescence caused by carbon dioxide evolution began after the mixture had been stirred for a few minutes and virtually ceased after an hour of two. When the mixture was poured slowly into a stirred suspension of 1 L of crushed ice, the product separated as a white crystalline precipitate. It was collected by filtration as soon as the ice was melted and washed on the filter with a small amount of cold water. The yield was 4.9 g (61%), mp 47°-47° C. Recrystallization from acetone or benzene and petroleum ether (bp 30°-60° C.) raised the melting point to 49°-50° C.: 1H NMR (CDCl3) δ4.90 (q, 2H, OCH2CH3, J=7 Hz), 4.40 (septet, 1H, NCH(CH3)2, J=7 Hz), 4.15 (s, 2H, CH 2 of pyrroline), 1.55-1.20 (t+d, 9H, overlap of --OCH2CHc and NCH(CH3)2, J=7 Hz); IR (thin film) 3.34, 3.39, 3.47, 5.87, 6.08, 6.69, 6.92, 7.17, 7.3, 7.30, 7.38, 7.67, 7.93, 8.10, 8.40, 8.55, 8.75, 8.87, 9.05 μm; UV (95% EtOH) 293 nm (ε9800).
Quantity
8 g
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reactant
Reaction Step One
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4.7 mL
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reactant
Reaction Step One
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70 mL
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solvent
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ice
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1 L
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reactant
Reaction Step Five

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